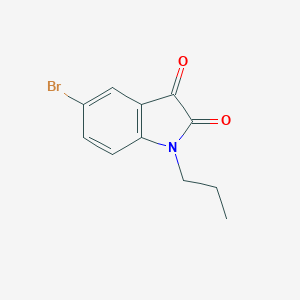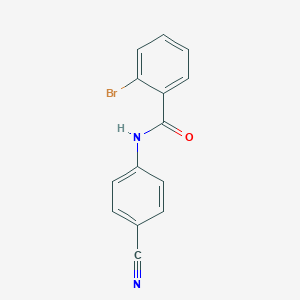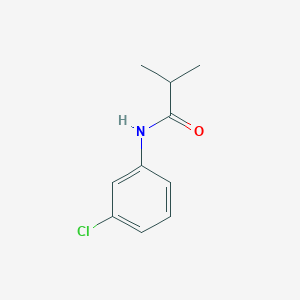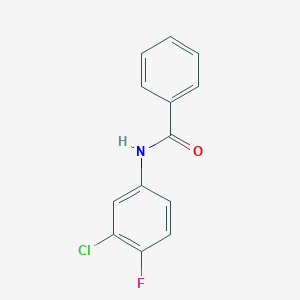
2-(2-Bromophenyl)propanoic acid
Descripción general
Descripción
“2-(2-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a white solid and is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” involves the bromination of 2-methyl-2-phenylpropanoic acid with methyl iodide to yield the product . The reaction is reported to have an 80% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) . The compound has a LogP value of 2.63720, indicating its lipophilicity .
Physical and Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 229.07 . The compound’s exact density, boiling point, and melting point are not specified in the search results.
Aplicaciones Científicas De Investigación
Organometallic Synthesis : 2-(2-Bromophenyl)propanoic acid derivatives play a role in organometallic chemistry. Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, demonstrating their utility in creating boronates through cross-coupling reactions in an ionic liquid environment (Zaidlewicz & Wolan, 2002).
Phytotoxicity and Mutagenicity Studies : Research by Jităreanu et al. (2013) on cinnamic acid derivatives, which include compounds structurally similar to this compound, evaluated their phytotoxic and genotoxic effects using the Triticum test. This study contributes to understanding the environmental impact of such compounds (Jităreanu et al., 2013).
Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) examined the synthesis of compounds structurally related to this compound, providing insights into the crystal structure and molecular interactions, essential for understanding the physical properties of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Antibacterial Heterocyclic Compound Synthesis : El-Hashash et al. (2015) used a related compound, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, in the synthesis of various heterocyclic compounds with expected antibacterial activities. This highlights the potential pharmaceutical applications of similar bromophenyl compounds (El-Hashash et al., 2015).
Anti-Inflammatory Activities of Phenolic Compounds : A study by Ren et al. (2021) on new phenolic compounds derived from Eucommia ulmoides Oliv. included compounds structurally akin to this compound, demonstrating their potential anti-inflammatory activities (Ren et al., 2021).
Asymmetric Synthesis in Fluorinated Compounds : Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated compounds using precursors related to this compound. This research contributes to the field of fluorine chemistry and the synthesis of specialized amino acids (Monclus, Masson, & Luxen, 1995).
Electroreductive Radical Cyclization in Organic Synthesis : Esteves et al. (2005) explored the electroreductive radical cyclization of compounds containing the 2-bromophenyl group, showing the utility of such reactions in synthesizing complex organic molecules (Esteves et al., 2005).
Extraction Studies in Chemical Engineering : Keshav et al. (2009) investigated the extraction of carboxylic acids, including propionic acid (structurally related to this compound), highlighting the importance of such compounds in industrial processes (Keshav et al., 2009).
Oxidation Kinetics in Chemistry : Research by Norcross et al. (1997) on the oxidation of secondary alcohols, including compounds similar to this compound, adds to our understanding of reaction kinetics and mechanisms in organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Metabolite Synthesis and Analysis : Camps and Farrés (1995) synthesized isomers of compounds related to this compound, contributing to the field of metabolite synthesis and analytical chemistry (Camps & Farrés, 1995).
Safety and Hazards
The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Bromophenyl)propanoic acid may also interact with various biological targets, potentially influencing a range of physiological processes.
Mode of Action
The exact mode of action of this compound remains to be elucidated. Given its structural features, including a bromophenyl group and a carboxylic acid moiety, it is plausible that this compound could interact with its targets through a variety of mechanisms. These could include hydrogen bonding and ionic interactions facilitated by the carboxylic acid group, as well as potential electronic interactions mediated by the bromine atom.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially impact multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and logp value , could provide some insights into its potential pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with related compounds , it is plausible that this compound could exert diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(2-Bromophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, this compound can interact with biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can form covalent bonds with biomolecules, leading to irreversible inhibition of enzyme activity. The compound’s bromine atom can also participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and energy production. Additionally, this compound can affect the synthesis and degradation of other metabolites, thereby influencing cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins can influence its accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses .
Propiedades
IUPAC Name |
2-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQYHDLSHWBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566298 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153184-13-5 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


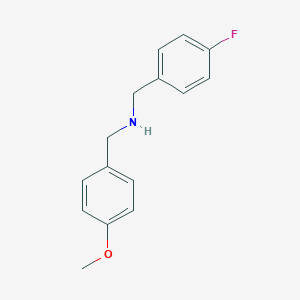
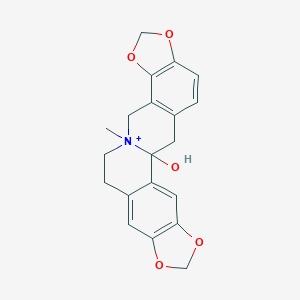
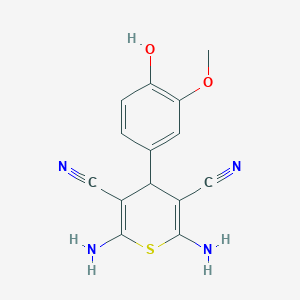

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

